Calcium malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Calcium malonate can be synthesized by reacting calcium hydroxide or calcium carbonate with propanoic acid. The reaction typically occurs under controlled conditions to ensure complete conversion and high purity of the product .

Industrial Production Methods

In industrial settings, calcium propanedioate is produced by neutralizing propanoic acid with calcium hydroxide. The reaction is carried out in large reactors, and the resulting product is filtered, dried, and milled to obtain a fine powder suitable for various applications .

化学反応の分析

Types of Reactions

Calcium malonate primarily undergoes hydrolysis and decomposition reactions. It is relatively stable under normal conditions but can decompose at high temperatures .

Common Reagents and Conditions

Hydrolysis: In the presence of water, calcium propanedioate can hydrolyze to form propanoic acid and calcium hydroxide.

Decomposition: At elevated temperatures, it decomposes to release carbon dioxide and water.

Major Products Formed

Hydrolysis: Propanoic acid and calcium hydroxide.

Decomposition: Carbon dioxide and water.

科学的研究の応用

Chemistry

Calcium malonate is used as a precursor in the synthesis of various organic compounds. It serves as a source of propanoic acid in chemical reactions .

Biology

In biological research, calcium propanedioate is used to study metabolic pathways involving propanoic acid. It is also employed in experiments related to microbial inhibition .

Medicine

This compound has applications in medicine as an antifungal agent. It is used in topical formulations to treat skin infections caused by fungi .

Industry

In the food industry, calcium propanedioate is a common preservative in bakery products, dairy products, and processed meats. It helps extend the shelf life of these products by inhibiting mold growth . In agriculture, it is used to prevent milk fever in cows and as a feed supplement .

作用機序

Calcium malonate exerts its effects by inhibiting the growth of mold and bacteria. It disrupts the metabolic pathways of these microorganisms, preventing them from producing the energy they need to grow and reproduce . The compound is effective in both acidic and neutral environments, making it versatile for various applications .

類似化合物との比較

Similar Compounds

Sodium propanedioate: Similar to calcium propanedioate but uses sodium instead of calcium.

Potassium propanedioate: Another similar compound with potassium as the cation.

Calcium acetate: Used as a preservative and has similar antifungal properties.

Uniqueness

Calcium malonate is unique due to its dual role as a preservative and a calcium supplement. Unlike sodium and potassium propanedioate, it provides essential calcium to humans and animals, making it beneficial for health .

生物活性

Calcium malonate, a calcium salt of malonic acid, has garnered interest in various biological contexts due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a white crystalline compound that is soluble in water. It is formed through the reaction of calcium hydroxide or calcium carbonate with malonic acid. The compound exhibits several biological activities primarily attributed to its role in cellular metabolism.

Mechanism of Action:

- Mitochondrial Function: this compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition can lead to alterations in mitochondrial membrane potential and promote the release of pro-apoptotic factors such as cytochrome c, which is critical in apoptosis pathways .

- Reactive Oxygen Species (ROS) Production: The compound has been shown to induce ROS production, which can overwhelm mitochondrial antioxidant defenses, leading to oxidative stress and cellular damage .

1. Cellular Viability and Cytotoxicity

Research indicates that this compound can significantly reduce cell viability in neuronal cells (e.g., SH-SY5Y). The compound induces mitochondrial potential collapse, leading to increased cytotoxicity. Notably, overexpression of anti-apoptotic proteins (like Bcl-xL) can mitigate these effects, suggesting a protective mechanism against malonate-induced toxicity .

2. Cardioprotection

This compound has been investigated for its cardioprotective effects during ischemia-reperfusion injury. Studies demonstrate that when administered at the time of reperfusion, it can significantly reduce myocardial damage. This effect is likely due to its ability to modulate metabolic processes in ischemic tissues and enhance energy production during recovery phases .

Case Study 1: Mitochondrial Dysfunction

A study explored the effects of this compound on isolated mitochondria. The results showed that this compound induced mitochondrial swelling and cytochrome c release, confirming its role as a mitochondrial disruptor. The presence of antioxidants like vitamin E was able to reduce these effects, highlighting potential therapeutic avenues for conditions involving oxidative stress .

Case Study 2: Cardioprotection in Ischemia

In an experimental model of myocardial infarction, this compound was administered at reperfusion. The findings revealed that it significantly improved cardiac function and reduced infarct size when compared to control groups that did not receive treatment. This suggests that this compound may enhance recovery from ischemic events by modulating cellular energy metabolism .

Data Table: Summary of Biological Activities

特性

CAS番号 |

19455-76-6 |

|---|---|

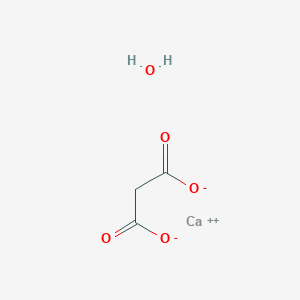

分子式 |

C3H2CaO4 |

分子量 |

142.12 g/mol |

IUPAC名 |

calcium;propanedioate |

InChI |

InChI=1S/C3H4O4.Ca/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |

InChIキー |

MLMODXBPCNLAGP-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Ca+2] |

正規SMILES |

C(C(=O)[O-])C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

19455-76-6 |

関連するCAS |

141-82-2 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。